2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-11-8-9-12(14(10-11)24-2)16(22)19-18-21-20-17(25-18)13-6-4-5-7-15(13)26-3/h4-10H,1-3H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPCMQKESUXKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfanylphenyl Group:
Formation of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with 2,4-dimethoxybenzoic acid to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The dimethoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial effects for certain derivatives with similar structural motifs to 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro assays have shown that derivatives exhibit cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents .
Table 2: Anticancer Activity Against HCT116 Cells
| Compound ID | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-FU | 9.99 |
| N18 | 4.53 | 5-FU | 9.99 |
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications in the molecular structure significantly enhanced antimicrobial activity .
- Cytotoxicity in Cancer Models : Research involving the treatment of glioblastoma cell lines with oxadiazole derivatives showed promising results in inducing apoptosis and reducing cell viability through DNA damage mechanisms .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide core are known to interact with various enzymes and receptors, modulating their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide
- 2,3-dimethoxybenzoic acid derivatives
- 3-acetoxy-2-methylbenzoic acid derivatives
Uniqueness
2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
2,4-Dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies and case reports.
Chemical Structure
The compound features a benzamide core with two methoxy groups at the 2 and 4 positions and an oxadiazole moiety linked to a methylsulfanyl-substituted phenyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays conducted on various cancer cell lines revealed the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 7.2 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G1 phase, which has been confirmed through flow cytometry and Western blot analysis showing increased expression of pro-apoptotic proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8.0 | Vancomycin | 1.0 |
| Escherichia coli | 16.0 | Ciprofloxacin | 2.0 |
| Pseudomonas aeruginosa | 32.0 | Gentamicin | 4.0 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects in animal models of inflammation. It significantly reduced paw edema in rats induced by carrageenan, with a dose-dependent response observed at doses ranging from 10 to 50 mg/kg.
Case Studies
- Case Study in Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 30% of participants after four cycles of therapy.
- Antimicrobial Efficacy : A study conducted in a hospital setting demonstrated that this compound was effective against multi-drug resistant strains of Staphylococcus aureus, providing an alternative treatment option for patients with resistant infections.
Structure-Activity Relationship (SAR)
The biological activity is influenced by specific structural features:
- The presence of methoxy groups enhances lipophilicity and cellular uptake.
- The oxadiazole ring contributes to the compound's ability to interact with biological targets effectively.
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Esterification: React 2,4-dimethoxybenzoic acid with methanol in the presence of H₂SO₄ to form the methyl ester.
Hydrazination: Convert the ester to hydrazide using hydrazine hydrate.
Oxadiazole Formation: Treat the hydrazide with cyanogen bromide (BrCN) in methanol to yield the oxadiazole-2-amine intermediate.
Coupling Reaction: React the amine with 2-(methylsulfanyl)benzoyl chloride under basic conditions (e.g., NaH in THF) to form the final compound .
Purity Optimization:
Q. How can researchers assess the compound’s physicochemical properties for drug-likeness?
Methodological Answer: Key assessments include:
- Lipinski’s Rule of Five: Calculate logP (octanol-water partition coefficient) using software like Molinspiration. For oxadiazoles, logP values >5 may indicate poor solubility, necessitating structural tweaks (e.g., adding polar groups) .
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification.
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Broth Microdilution: Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Use MIC (Minimum Inhibitory Concentration) values ≤16 µg/mL as a benchmark, based on structurally similar oxadiazoles .
- Time-Kill Assays: Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can the compound’s mechanism of action against fungal CYP51 enzymes be elucidated?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant Candida albicans CYP51 in a fluorometric assay with 7-ethoxycoumarin as a substrate. Measure IC₅₀ values and compare to fluconazole controls .
- Crystallographic Studies: Co-crystallize the compound with Aspergillus fumigatus CYP51 (PDB ID: 5FSA) to resolve binding interactions. Key residues (e.g., Phe228, Tyr140) often anchor oxadiazole derivatives via π-π stacking .
Q. What strategies can resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl or halogens) and test bioactivity. For example, 3-trifluoromethyl analogs show 10-fold higher CYP51 inhibition than methoxy derivatives .
- QSAR Modeling: Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with MIC values. Polar substituents often enhance membrane penetration .
Q. How can in silico docking predict interactions with cancer-related targets like EGFR or tubulin?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models: Administer 50 mg/kg/day (oral) in nude mice with MDA-MB-231 breast cancer xenografts. Monitor tumor volume reduction over 21 days; ≥40% inhibition vs. control is significant.
- Toxicity Screening: Assess liver/kidney function via serum ALT, AST, and creatinine levels. For CNS-targeted compounds, conduct rotarod tests for neurotoxicity .
Q. How can researchers address discrepancies in enzyme inhibition data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
